molecular formula C10H10N2O2 B13059218 5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylicacid

5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylicacid

Cat. No.: B13059218
M. Wt: 190.20 g/mol
InChI Key: XTHLQMQSLXWSSK-UHFFFAOYSA-N
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Description

5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol at reflux temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds.

Scientific Research Applications

5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity involves the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-carbethoxypyrazolone
  • 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
  • 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
  • 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester

Uniqueness

5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14)

InChI Key

XTHLQMQSLXWSSK-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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